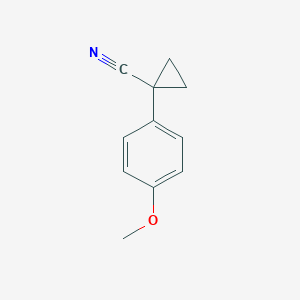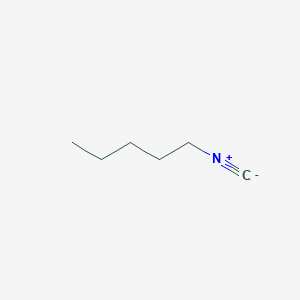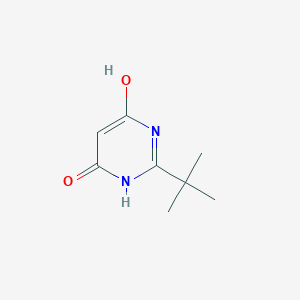
1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile involves multi-step reactions, starting from commercially available precursors. For instance, a rapid synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was established using nucleophilic substitution reaction and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid . Similarly, 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile was synthesized from 4-nitrobenzaldehyde through a three-step process . These methods provide a framework for the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, suggesting that it can be synthesized through analogous pathways.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined, showing that the cyclohexane ring adopts a chair conformation and the structure exhibits intermolecular hydrogen bonds . This indicates that 1-(4-Methoxyphenyl)cyclopropanecarbonitrile may also form specific intermolecular interactions that could influence its crystalline properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, particularly focusing on the one-electron oxidation reactions. For instance, the one-electron oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid leads to the formation of a radical cation or radical zwitterion, which undergoes decarboxylation . This suggests that 1-(4-Methoxyphenyl)cyclopropanecarbonitrile may also undergo similar oxidation reactions, leading to the formation of radical species and subsequent chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile have been inferred from their synthesis and molecular structure. The stability of the carbon-centered radicals formed after decarboxylation and the influence of stereoelectronic effects on reactivity have been discussed . Additionally, the antimicrobial activity of novel Schiff bases synthesized from related compounds has been evaluated, indicating potential biological applications . The compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibited significant inhibitory activity against some cancer cell lines, suggesting that 1-(4-Methoxyphenyl)cyclopropanecarbonitrile may also possess biological activities worth exploring .
Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Antiproliferative Activity : A compound synthesized from 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid showed significant inhibitory activity against cancer cell lines, highlighting its potential in cancer research (Lu et al., 2021).
Chemical Synthesis and Isotope Labeling
- Synthesis of N‐[1‐2H]‐ and N‐[1‐3H]‐Cyclopropylbenzylamine : This study demonstrates the synthesis of isotopically labeled cyclopropylbenzylamine from cyclopropanecarbonitrile, an important aspect in pharmaceutical and biochemical research (Silverman & Hoffman, 1981).
Photochemical Studies
- Photoisomerization and Photooxygenation : Studies on the photochemical cis-trans isomerization and photooxygenation of 1,2-bis(4-methoxyphenyl)cyclopropanes, involving cation radical processes, are significant in understanding reaction mechanisms in organic chemistry (Mizuno et al., 1983; 2001)(Mizuno et al., 1983).
Radical Cation Studies
- Formation and Reactivity of Radical Cations : Anodic oxidation studies of 1,2-bis(4-methoxyphenyl)cyclopropane derivatives provide insights into electrochemical processes and intermediates, relevant for synthetic chemistry (Mizuno et al., 1998).
Antimicrobial and Antioxidant Activities
- Cyclopropane Derivatives in Antimicrobial Research : Novel cyclopropane derivatives synthesized from 1-(4-methoxyphenyl)cyclopropanecarbonitrile showed significant antimicrobial and antioxidant activities, indicating their potential in developing new therapeutic agents (Raghavendra et al., 2016; Burmudžija et al., 2017)(Burmudžija et al., 2017).
Organic Synthesis and Reactivity
- Ring-Opening Reactions and Cyclopropanation : Research on ring-opening reactions and cyclopropanation of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile derivatives contributes to the development of novel organic synthesis methods (Ni et al., 2013; Yao et al., 2009)(Yao et al., 2009).
properties
IUPAC Name |
1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQRGAQXQLASRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168262 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclopropanecarbonitrile | |
CAS RN |
16728-00-0 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16728-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)






![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)



